molecular formula C12H15ClF3N3O3 B5643593 (3S*,4S*)-1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-methylpiperidine-3,4-diol

(3S*,4S*)-1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-methylpiperidine-3,4-diol

Cat. No. B5643593
M. Wt: 341.71 g/mol
InChI Key: VZCDPGOICMZCJS-KGFZYKRKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule often involves multifaceted reactions, including the formation of pyrazole derivatives through reactions involving chloroform and trifluoromethylated precursors. For example, reactions of methyl-trifluoromethyl pyrazole with chloroform can lead to a complex mixture of compounds, indicative of the synthetic challenges and strategies in creating fluorinated analogs of pyrazole-based compounds (Boltacheva et al., 2012).

Molecular Structure Analysis

The structural analysis of related pyrazole derivatives reveals their potential for varied molecular conformations and intermolecular interactions. For instance, the molecular structure of similar compounds can be stabilized by intramolecular hydrogen bonds, showcasing the significance of molecular geometry in determining the compound's chemical behavior (Shahani et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of the compound can be inferred from studies on similar pyrazole derivatives, which engage in various chemical reactions leading to the formation of novel compounds. This includes the interaction with chloroform and the synthesis of fluorinated analogs, highlighting the reactivity of the pyrazole moiety and its derivatives under different conditions (Boltacheva et al., 2012).

Physical Properties Analysis

The physical properties of compounds similar to "(3S*,4S*)-1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-methylpiperidine-3,4-diol" can be deduced from the study of their crystalline structures and molecular conformations. For instance, the crystal structure analysis of related compounds allows for the understanding of their solid-state properties and the impact of molecular interactions on their stability and reactivity (Shahani et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of the compound can be explored through its synthesis and the resultant products' analysis. The compound's involvement in reactions leading to structurally and functionally diverse molecules underscores its chemical versatility and potential applications in various domains (Boltacheva et al., 2012).

properties

IUPAC Name

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF3N3O3/c1-11(22)3-4-19(5-6(11)20)10(21)8-7(13)9(12(14,15)16)17-18(8)2/h6,20,22H,3-5H2,1-2H3/t6-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCDPGOICMZCJS-KGFZYKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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